N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a methylphenyl group, and a thieno[3,2-d]pyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe final steps involve the addition of the chlorobenzyl and methylphenyl groups under controlled conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
- N-(2-bromobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
- N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the benzyl group.
Properties
Molecular Formula |
C26H25ClN4O2S |
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Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O2S/c1-16-5-4-7-18(13-16)20-15-34-23-22(20)29-26(30-25(23)33)31-11-9-17(10-12-31)24(32)28-14-19-6-2-3-8-21(19)27/h2-8,13,15,17H,9-12,14H2,1H3,(H,28,32)(H,29,30,33) |
InChI Key |
XYWJAGBFTGNNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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